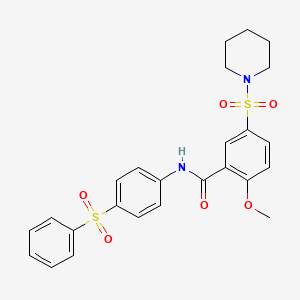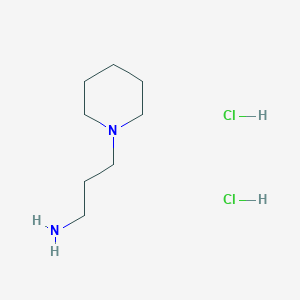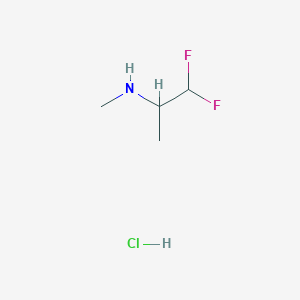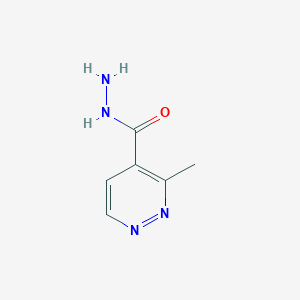
3-Methylpyridazine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpyridazine-4-carbohydrazide (MPCH) is a chemical compound that has been the subject of scientific research for its potential applications in various fields. MPCH is a derivative of pyridazine and is known for its unique properties, including its ability to act as a potent antioxidant and anti-inflammatory agent. In
Applications De Recherche Scientifique
Anticancer Potential
3-Methylpyridazine-4-carbohydrazide derivatives have been synthesized and tested for their potential as anticancer agents. A study by Mansour, Eid, and Khalil (2003) explored the acylation of heterocyclic carbohydrazides and related compounds, finding activity against leukemia cell lines, indicating a promising direction for cancer treatment research (Mansour, Eid, & Khalil, 2003).
Antimicrobial Activity
Compounds derived from this compound have shown significant antimicrobial activities. Al-Kamali, Al-Hazmi, Alhousami, and Al-Masany (2014) synthesized novel thieno[2,3-c]pyridazines using a related carbohydrazide as a starting material, demonstrating effective antibacterial activities (Al-Kamali et al., 2014).
Antifungal Properties
The synthesis of pyridazinone-substituted compounds involving this compound has been associated with good antifungal activity. Zou and Jin (2001) highlighted that some new compounds exhibit antifungal properties, which could be beneficial in developing new antifungal drugs (Zou & Jin, 2001).
Application in Synthesis of Novel Compounds
The versatility of this compound in the synthesis of various novel compounds is notable. For instance, studies have shown its use in the synthesis of diverse compounds like oxadiazoles, thiadiazoles, and triazoles, which have potential applications in various fields of chemistry and pharmacology (Solankee, Solankee, & Patel, 2008).
Inhibitory Activity Against Cancer Cell Lines
Compounds containing this compound have been evaluated for their inhibitory activity against cancer cell lines. Xiong et al. (2020) designed and synthesized derivatives that demonstrated significant inhibitory activity, marking another area of potential cancer therapy research (Xiong et al., 2020).
Mécanisme D'action
Target of Action
Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The compound’s physical properties such as its melting point (184°c), boiling point (214°c), and density (1031 g/mL at 25°C) suggest that it may have good bioavailability .
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
It’s known that the compound undergoes self-association in aqueous solution at acidic, neutral, and basic ph .
Propriétés
IUPAC Name |
3-methylpyridazine-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-5(6(11)9-7)2-3-8-10-4/h2-3H,7H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIPHKPHWJSFSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)

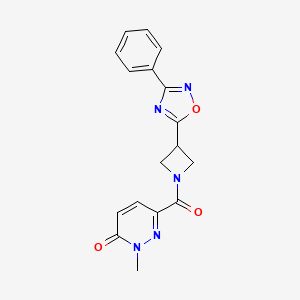
![6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2354820.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354822.png)
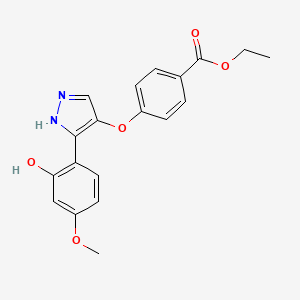
![Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate](/img/structure/B2354824.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)
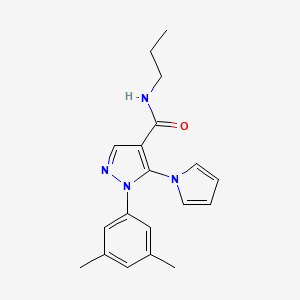
![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)
